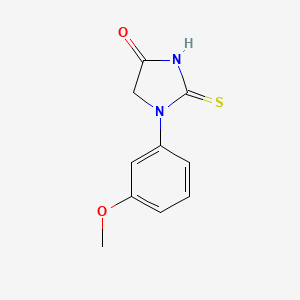

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Description

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidin-4-one core with a sulfanylidene (C=S) group at position 2 and a 3-methoxyphenyl substituent at position 1. This scaffold is part of a broader class of 2-sulfanylideneimidazolidin-4-ones, which are studied for their diverse pharmacological activities, including anti-parasitic, anti-inflammatory, and anti-cancer properties . The 3-methoxy group on the phenyl ring contributes to the compound’s electronic profile, enhancing solubility and influencing intermolecular interactions such as hydrogen bonding and π-π stacking . Structural characterization of this class typically employs nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI MS), as seen in related derivatives .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-14-8-4-2-3-7(5-8)12-6-9(13)11-10(12)15/h2-5H,6H2,1H3,(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMVUARJJDRTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 3-methoxybenzaldehyde with thiourea under acidic conditions to form the intermediate 1-(3-methoxyphenyl)-2-thiourea. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the sulfanylidene group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various imidazolidinone derivatives, including 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial mechanism often involves the inhibition of DNA synthesis and the induction of cell death through the generation of reactive radicals .

- Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compounds were synthesized and tested using the agar disc diffusion method, revealing promising inhibition zones .

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | MRSA | 30 |

| Other derivatives | E. coli | 25 |

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.

- Efficacy : In vitro assays indicated that this compound exhibits submicromolar activity against T. brucei, demonstrating potential as a lead compound for further development .

- Case Study : A high-throughput screening identified this compound as an inhibitor of T. brucei growth. Subsequent structure-activity relationship (SAR) studies led to the identification of more potent analogs with significantly improved efficacy in vivo, achieving a 100% cure rate in mouse models after treatment .

| Compound | EC50 (nM) | Cure Rate (%) |

|---|---|---|

| This compound | 500 | 0 |

| Optimized analogs | 2 | 100 |

Anticancer Potential

The role of protein disulfide isomerase (PDI) in glioblastoma makes it a target for therapeutic intervention. The compound has been evaluated for its ability to inhibit PDI, which is overexpressed in cancer cells.

- Mechanism : Inhibition of PDI can disrupt cancer cell survival by inducing apoptosis and inhibiting autophagy pathways .

- Case Study : Research has shown that compounds similar to this compound can significantly reduce tumor growth in glioblastoma models by targeting PDI activity .

| Compound | Tumor Volume Reduction (%) | Effective Dose (μM) |

|---|---|---|

| Control | - | - |

| This compound | 60 | 5 |

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Spectral Properties

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., 3-OCH$3$, 4-N(CH$3$)$_2$) deshield aromatic protons, shifting $ ^1H $ NMR signals upfield (δ 6.85–7.07) compared to electron-withdrawing groups (e.g., Cl, F) .

- Core Modifications: Replacement of the imidazolidinone core with thiazolidinone (as in ) introduces sulfur at position 1, altering ring planarity and hydrogen-bonding capacity.

- Mass Spectrometry: ESI MS data for compound 76 (observed $ m/z $ 380.1) align with theoretical values, confirming structural integrity .

Crystallographic and Hydrogen-Bonding Trends

- Imidazolidinone vs. Thiazolidinone: The imidazolidinone core facilitates hydrogen bonding via the carbonyl (C=O) and sulfanylidene (C=S) groups, critical for molecular recognition. In contrast, thiazolidinone derivatives prioritize sulfur-mediated interactions .

- Packing Motifs: Compounds with para-substituted aryl groups (e.g., 4-OCH$_3$) form tighter crystal lattices via C–H···O and π-π interactions, as observed in related structures .

Biological Activity

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a five-membered imidazolidinone ring with a sulfanylidene functional group and a methoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 218.26 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it an interesting candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for the survival and proliferation of certain pathogens, potentially disrupting their metabolic pathways.

- Apoptosis Induction : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with their DNA replication processes.

- Antibacterial Activity : Similar compounds have demonstrated significant antibacterial properties, indicating that this compound could also exhibit such effects against various bacterial strains.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal properties. A study highlighted the effectiveness of such compounds against Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Potential antifungal activity |

Case Studies

- In vitro Studies : A series of in vitro assays were conducted to evaluate the antibacterial efficacy of this compound against various bacterial strains. Results showed significant inhibition zones in disk diffusion assays, particularly against S. aureus .

- Cytotoxicity Assessments : Cytotoxicity tests on mammalian cell lines (e.g., Hep G2) indicated low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may disrupt cellular functions by targeting specific receptors or pathways involved in cell proliferation and survival .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.